(R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride
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Overview
Description
®-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Amidation: The carboxamide group is formed through an amidation reaction, where the carboxylic acid derivative reacts with an amine.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to obtain the desired product in pure form.
Chemical Reactions Analysis
Types of Reactions
®-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Amines derived from the reduction of the carboxamide group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interaction with specific receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ®-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride: The enantiomer of the compound, with different stereochemistry.
N-(Piperidin-3-yl)pyridine-2-carboxamide: The non-salt form of the compound.
N-(Piperidin-3-yl)pyridine-2-carboxylic acid: A precursor in the synthesis of the compound.
Uniqueness
®-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and reactivity compared to its enantiomer or other similar compounds.
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]pyridine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9;;/h1-2,5,7,9,12H,3-4,6,8H2,(H,14,15);2*1H/t9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUBFBBEEZMCAB-KLQYNRQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)C2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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